B1578013 Beta-purothionin

Beta-purothionin

Cat. No.: B1578013
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-purothionin is a cationic, cysteine-rich antimicrobial peptide (AMP) belonging to the thionin family, naturally found in the endosperm of wheat ( Triticum aestivum ) . This peptide is a highly basic, membrane-active toxin with a broad spectrum of potent antibacterial and antifungal activity . Its three-dimensional structure, stabilized by four disulfide bonds, features a characteristic gamma (Γ) shape composed of two antiparallel alpha-helices that form a stem and a coil region with an antiparallel beta-sheet that forms an arm . The primary research value of this compound lies in its ability to permeabilize microbial membranes. Studies indicate it interacts with anionic phospholipids in bacterial and fungal membranes, leading to membrane disruption and the formation of ion channels . This action increases membrane water accessibility, causes lipid rearrangement, and can result in pore formation, leading to ion efflux, membrane depolarization, and ultimately, cell death . Its mechanism is of significant interest for developing novel antibiotics to address multi-drug resistant pathogens . Furthermore, recent applied research has demonstrated the efficacy of foliar application of this compound in decreasing the severity of leaf rust infection (caused by the fungus Puccinia triticina ) in wheat seedlings, highlighting its potential in agricultural biocontrol . Researchers should note that the antimicrobial activity of this compound is subject to cation inhibition, as divalent metal ions like Ca²⁺ can interfere with its interaction with lipid membranes . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

KSCCKSTLGRNCYNLCRARGAQKLCANVCRCKLTSGLSCPKDFPK

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Beta-purothionin is recognized for its potent antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis.

  • Mechanism of Action : Research indicates that this compound interacts with lipid bilayers, forming ion channels that disrupt membrane integrity. This property has been confirmed through molecular dynamics simulations and experimental studies showing that the peptide can insert into membranes composed of phospholipids, altering their structure and permeability .
  • Case Studies :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli, suggesting its potential use as a natural preservative in food products .
    • Another investigation highlighted its antifungal activity against Candida albicans, providing insights into its utility in treating fungal infections .

Structural Studies in Membrane Interactions

The interaction of this compound with lipid membranes has been extensively studied using various spectroscopic techniques.

  • Two-Dimensional Infrared Spectroscopy : This technique has revealed that the helical content of this compound increases in the presence of lipid membranes, indicating conformational changes that enhance its membrane-disrupting capabilities .
  • Nuclear Magnetic Resonance (NMR) : Studies utilizing NMR have shown that this compound can induce significant perturbations in both polar and nonpolar regions of phospholipid bilayers, further elucidating its role in membrane dynamics .

Biotechnological Applications

Given its antimicrobial properties, this compound holds promise for various biotechnological applications:

  • Food Preservation : Its ability to inhibit microbial growth makes it an attractive candidate for use as a natural preservative in food products, potentially extending shelf life without the need for synthetic additives .
  • Pharmaceutical Development : The peptide's mechanism of action against resistant strains of bacteria positions it as a potential lead compound for developing new antibiotics. Continued research into its structure-function relationship may yield derivatives with enhanced efficacy and reduced toxicity .

Research Findings and Insights

Recent research has provided deeper insights into the structural stability and dynamics of this compound under varying environmental conditions:

  • Molecular Dynamics Simulations : These simulations have indicated that the peptide maintains structural integrity across a range of temperatures and ionic conditions, although metal ions can significantly affect its activity .
  • Stability Analysis : The stability of this compound's secondary structures was confirmed through extensive computational modeling, which demonstrated resistance to thermal denaturation while retaining functional properties necessary for antimicrobial activity .

Comparison with Similar Compounds

Research Findings and Implications

  • This compound in Transgenic Crops: Overexpression in rice enhances resistance to bacterial pathogens, validating its utility in agricultural biotechnology .
  • Therapeutic Potential: this compound’s antimutagenic properties suggest applications in cancer prevention, though its allergenicity (e.g., IgE binding in human sera) requires further study .

Preparation Methods

Source Material and Initial Extraction

Beta-purothionin is naturally present in the wheat seed endosperm. The initial preparation step typically involves:

  • Extraction from Wheat Endosperm: The wheat seeds are milled to obtain the endosperm fraction, which contains this compound along with other storage proteins.
  • Solubilization: The proteins are extracted using aqueous buffers often containing salts (e.g., phosphate buffer saline) and sometimes reducing agents to maintain disulfide bonds in proper configuration.
  • Clarification: The crude extract is clarified by centrifugation or filtration to remove insoluble debris.

Purification Techniques

Purification of this compound is critical for obtaining a biologically active and structurally intact peptide. Commonly used methods include:

Recombinant Expression

In addition to natural extraction, this compound can be prepared via recombinant DNA technology:

  • Gene Cloning: The gene encoding this compound is cloned into an expression vector suitable for bacterial or yeast expression systems.
  • Expression: Host cells produce the peptide, often as a fusion protein to enhance solubility and facilitate purification.
  • Refolding and Processing: Since this compound contains multiple disulfide bridges critical for activity, refolding protocols are applied post-purification to ensure correct disulfide bond formation.
  • Cleavage of Fusion Tags: Proteolytic enzymes remove fusion partners to yield the mature peptide.

Structural and Biophysical Characterization

Preparation protocols are often validated and optimized using structural analysis techniques:

Method Purpose Key Findings Relevant to Preparation
X-ray Crystallography Determine 3D structure and purity confirmation High-resolution structure at 1.7 Å resolution confirms correct folding and disulfide bond formation
Two-Dimensional Infrared Spectroscopy Analyze secondary structure in solution and membrane environments Shows conformational changes upon lipid interaction, indicating importance of preparation conditions preserving native structure
Molecular Dynamics Simulations Assess stability and folding under various conditions Demonstrates thermal stability of alpha helices and sensitivity to metal ions, guiding buffer and storage conditions

Key Considerations in Preparation

  • Disulfide Bond Formation: this compound contains 3-4 disulfide bridges essential for its antimicrobial activity and membrane interactions. Preparation methods must preserve or correctly form these bonds.
  • Metal Ion Sensitivity: The peptide’s structure and activity can be inhibited by metal ions, necessitating chelating agents or metal-free conditions during preparation.
  • Lipid Interaction: Since this compound interacts with phospholipid membranes, preparation buffers sometimes include lipids or membrane mimetics to study or stabilize its active form.
  • Purity and Activity Correlation: High purity is required to ensure reproducible biological activity, especially for antimicrobial assays and structural studies.

Summary Table of Preparation Steps

Step Description Purpose/Outcome References
Extraction Milling wheat seeds, buffer extraction Obtain crude protein mixture ,
Clarification Centrifugation/filtration Remove insoluble debris
Ion-Exchange Chromatography Bind and elute basic peptides Concentrate and partially purify this compound ,
Size-Exclusion Chromatography Separate by size Remove aggregates and contaminants
RP-HPLC Separate by hydrophobicity Achieve high purity ,
Recombinant Expression Clone and express gene in host systems Alternative to natural extraction
Refolding Correct disulfide bond formation Restore native conformation and activity ,
Structural Validation X-ray, IR spectroscopy, MD simulations Confirm correct folding and stability ,,,,

Research Findings Related to Preparation

  • The crystal structure resolved at 1.7 Å provides a benchmark for purity and folding quality, showing the presence of phosphate and glycerol molecules bound to the peptide, which are important for lattice formation and possibly toxicity.
  • Two-dimensional infrared correlation spectroscopy reveals that this compound undergoes conformational changes in the presence of lipid bilayers, increasing helical content, which suggests that preparation methods including membrane mimetics can better preserve biologically relevant conformations.
  • Molecular dynamics simulations indicate that the alpha1 helix is thermally stable, but the alpha2 helix unfolds at elevated temperatures or in presence of metal ions, guiding temperature control and metal ion exclusion during preparation.

Q & A

Q. (Basic) What guidelines ensure transparent reporting of this compound research data to facilitate reproducibility?

  • Methodological Answer : Follow FAIR principles: deposit raw spectral data in repositories (e.g., Zenodo), document buffer conditions and lipid sources in metadata, and provide step-by-step protocols for protein-lipid reconstitution. Use controlled vocabularies (e.g., UniProt IDs) for cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.